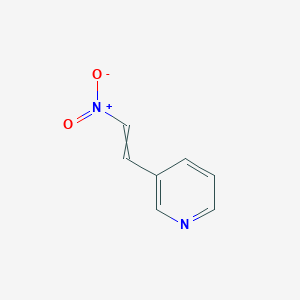

Pyridine, 3-(2-nitroethenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine, 3-(2-nitroethenyl)- is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine, 3-(2-nitroethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(2-nitroethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Pyridine derivatives are fundamental in organic chemistry due to their ability to act as intermediates in the synthesis of more complex molecules. Pyridine, 3-(2-nitroethenyl)- serves as a versatile building block in the synthesis of various heterocyclic compounds.

- Nitration and Substitution Reactions : The compound can undergo nitration to yield nitropyridine derivatives, which are crucial for further reactions. For instance, the nitration of pyridine derivatives has been shown to produce high yields of 3-nitropyridine through a method involving N2O5 and SO2 . This reaction pathway is significant for synthesizing compounds with biological activity.

- Formation of Imidazopyridines : The compound has been utilized in the synthesis of imidazopyridines, which are known for their pharmacological properties. The oxidative nucleophilic substitution method allows for high regioselectivity and conversion rates when reacting with amines .

Medicinal Chemistry

Pyridine derivatives are widely explored for their therapeutic potential. Pyridine, 3-(2-nitroethenyl)- is particularly interesting due to its structural features that may influence biological activity.

- Anticancer Activity : Research indicates that certain nitropyridine derivatives exhibit anticancer properties. For example, compounds derived from pyridine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Several studies have reported that pyridine derivatives possess antimicrobial activity. The introduction of nitro groups can enhance the efficacy of these compounds against various pathogens .

Agrochemicals

Pyridine compounds are also significant in agriculture as they can function as herbicides, insecticides, and fungicides.

- Herbicidal Activity : Pyridine derivatives have been investigated for their herbicidal properties. The presence of the nitro group in pyridine, 3-(2-nitroethenyl)- may enhance its effectiveness against specific weed species .

- Insecticidal Applications : Research has demonstrated that certain nitropyridines can act as insecticides by disrupting the nervous systems of pests, making them valuable in pest management strategies .

Data Table: Applications of Pyridine, 3-(2-nitroethenyl)-

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing heterocycles and other organic compounds | Imidazopyridines |

| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Various nitropyridine derivatives |

| Agrochemicals | Herbicides and insecticides | Nitro-substituted pyridines |

Case Study 1: Synthesis of Imidazopyridines

A study conducted by Bakke et al. highlighted the synthesis of imidazopyridine derivatives from pyridine, 3-(2-nitroethenyl)- using nitration followed by substitution reactions. The resulting compounds exhibited promising biological activities, indicating potential therapeutic applications .

Case Study 2: Antimicrobial Activity

Research published in Pure and Applied Chemistry focused on the antimicrobial efficacy of various nitropyridines. Compounds derived from pyridine, 3-(2-nitroethenyl)- were tested against bacterial strains, showing significant inhibition rates compared to control groups .

Propiedades

Fórmula molecular |

C7H6N2O2 |

|---|---|

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

3-(2-nitroethenyl)pyridine |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H |

Clave InChI |

HIXBXAXEKNYDHU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)C=C[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.